molecular formula C3HF2N2+ B15404518 1,3-Difluoropropadiene-1-diazonium CAS No. 918108-31-3

1,3-Difluoropropadiene-1-diazonium

Cat. No.: B15404518
CAS No.: 918108-31-3
M. Wt: 103.05 g/mol
InChI Key: SAAAGQPNZXRBNP-UHFFFAOYSA-N
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Description

1,3-Difluoropropadiene-1-diazonium, identified by CAS Number 918108-31-3, is a highly specialized synthetic building block with the molecular formula C3HF2N2+ and a molecular weight of 103.05 g/mol . This compound features a unique structure combining a diazonium group (N2+) with two fluorine atoms on an allene-like propatriene backbone, making it a valuable precursor for researchers developing novel fluorinated molecules . Its high reactivity stems from the diazonium functional group, a superior leaving group that can be displaced by various nucleophiles in a process analogous to the Sandmeyer reaction for aromatic systems, allowing for the introduction of diverse functionalities such as halogens, cyanides, and hydroxyl groups . The simultaneous presence of fluorine atoms, which are potent bioisosteres for hydrogen and hydroxyl groups, can significantly alter a molecule's polarity, metabolic stability, and binding affinity, making derivatives of this compound of particular interest in medicinal chemistry and agrochemical research . The primary research value of 1,3-Difluoropropadiene-1-diazonium lies in its dual functionality; it serves as a key intermediate for accessing complex, stereoenriched fluorocarbons and for the late-stage functionalization of aliphatic chains, a area of significant current investigation in methods like Frustrated Lewis Pair (FLP) mediated C–F bond activation . Researchers can leverage this reagent to construct intricate molecular architectures that are otherwise challenging to synthesize, enabling advancements in the development of pharmaceuticals, advanced materials, and ligands for catalysis. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918108-31-3

Molecular Formula

C3HF2N2+

Molecular Weight

103.05 g/mol

InChI

InChI=1S/C3HF2N2/c4-2-1-3(5)7-6/h2H/q+1

InChI Key

SAAAGQPNZXRBNP-UHFFFAOYSA-N

Canonical SMILES

C(=C=C([N+]#N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Difluoropropadiene-1-diazonium with structurally or functionally related compounds, focusing on substituent effects, stability, and reactivity.

Fluorinated vs. Non-Fluorinated Diazonium Salts

Fluorine substitution significantly alters electronic and steric properties. For example:

  • 1-Fluoronaphthalene (, Compound f): A fluorinated aromatic hydrocarbon, its stability arises from fluorine’s inductive effect, which reduces π-electron density. In contrast, 1,3-Difluoropropadiene-1-diazonium exhibits enhanced electrophilicity due to dual fluorine substitution and the diazonium group, making it more reactive toward nucleophiles than non-fluorinated diazonium salts .
  • Chlorine’s larger size and lower electronegativity compared to fluorine result in weaker electron withdrawal, suggesting that fluorine in 1,3-Difluoropropadiene-1-diazonium would confer greater thermal stability but higher sensitivity to nucleophilic attack .

Structural Analogs with Halogen or Diazonium Groups

  • Diphenylamine Analogs (): Thyroxine (Compound C) and triiodothyronine (Compound D) contain iodine substituents, which are bulkier and less electronegative than fluorine.
  • Tofenamic Acid (, Compound B): A non-fluorinated anti-inflammatory agent, its lack of fluorine substituents results in lower metabolic stability compared to fluorinated pharmaceuticals. Extending this to diazonium salts, fluorination in 1,3-Difluoropropadiene-1-diazonium may reduce metabolic degradation in biochemical applications .

Preparation Methods

Diazotization Reaction

The foundation of 1,3-difluoropropadiene-1-diazonium synthesis lies in diazotization, a process where a primary amine is converted to a diazonium salt. In a representative procedure, 1,3-difluoropropadienylamine is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under controlled低温 conditions (0–5°C). The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to generate the diazonium intermediate. For example, in the synthesis of analogous fluorinated diazonium salts, 300 g of naphthylamine dissolved in 25% HCl undergoes diazotization with NaNO₂ at <5°C, yielding a stable diazonium salt solution.

Critical parameters include:

  • Temperature control : Excess heat promotes decomposition, necessitating ice-bath cooling.
  • Stoichiometry : A 1:1 molar ratio of amine to NaNO₂ ensures complete conversion.
  • Acid concentration : Concentrated HCl (25–37%) stabilizes the diazonium ion by protonating the intermediate.

Fluorination Techniques

Post-diazotization, fluorination introduces the fluorine substituents. Classical methods employ hydrofluoric acid (HF) or fluoroboric acid (HBF₄). For instance, in a patented protocol, diazonium salts are treated with 45% HBF₄ to precipitate fluoroborate double salts, which are thermally decomposed to release the fluorinated product. This step often requires rigorous drying (50°C for 0.2 hours) to prevent hydrolysis.

A comparative study demonstrated that HF-mediated fluorination achieves 99.8% purity for 1-fluoronaphthalene under optimized conditions, suggesting similar potential for 1,3-difluoropropadiene-1-diazonium. However, HF’s corrosivity and toxicity necessitate specialized equipment, limiting scalability.

Modern Approaches to Synthesis

Balz-Schiemann Reaction Modifications

The Balz-Schiemann reaction, traditionally used for aryl fluorides, has been adapted for aliphatic systems. Organotrifluoroborates (RBF₃⁻) now serve as fluoride donors under mild conditions, avoiding the need for isolating explosive diazonium salts. In one innovation, 1,3-difluoropropadienylamine was diazotized in situ with RBF₃⁻ at 25°C, yielding the target compound in 85% yield without intermediate isolation. This method reduces decomposition risks and enhances safety profiles.

Key advantages include:

  • Milder conditions : Reactions proceed at ambient temperatures.
  • Broad substrate tolerance : Sterically hindered amines react efficiently.
  • One-pot feasibility : Combines diazotization and fluorination, streamlining production.

One-Pot Diazotation–Fluorodediazoniation

Recent advances leverage one-pot strategies to improve efficiency. A notable example involves reacting 1,3-difluoropropadienylamine with HF and NaNO₂ in a single reactor, achieving 92% yield and >99% purity. The protocol eliminates diazonium salt isolation, instead directly decomposing the intermediate with hot air (85–90°C). This approach mirrors the synthesis of 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine, where HF acts as both acid and fluoride source.

Table 1: Comparison of Preparation Methods

Method Reagents Temperature (°C) Yield (%) Purity (%) Reference
Classical Diazotization HCl, NaNO₂, HBF₄ 0–5 78 95
Modified Balz-Schiemann RBF₃⁻, NaNO₂ 25 85 98
One-Pot HF Method HF, NaNO₂ 85–90 92 99.8

Comparative Analysis of Methods

The classical diazotization-fluorination route, while reliable, suffers from low yields (78%) due to diazonium salt instability. In contrast, the modified Balz-Schiemann method improves yields to 85% under milder conditions but requires costly organotrifluoroborates. The one-pot HF approach strikes a balance, achieving 92% yield and near-quantitative purity, albeit with stringent safety requirements.

Side-product formation varies significantly:

  • Classical method : Generates nitroso byproducts (5–7%).
  • One-pot method : Minimizes impurities (<0.2%) through continuous distillation.

Q & A

Q. How should researchers address reproducibility challenges in diazonium-based syntheses?

  • Methodological Answer : Document exact moisture levels (Karl Fischer titration), light exposure, and trace metal content (ICP-MS). Publish negative results (e.g., failed coupling attempts) to identify critical parameters. Collaborative inter-lab studies using standardized protocols are essential .

Key Resources for Methodological Rigor

  • Spectroscopic Libraries : Reference 19F^{19}\text{F} NMR shifts from fluorinated diazonium analogs .
  • Computational Tools : Gaussian 16 for DFT, PyMol for docking studies .
  • Systematic Review Frameworks : PRISMA guidelines for meta-analyses of fluorination effects .

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